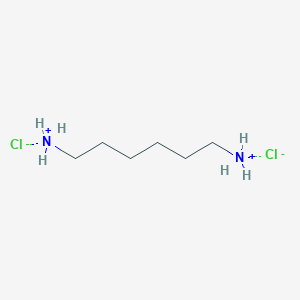

1,6-己二胺二盐酸盐

描述

Toxicity of hexamethylenediamine dihydrochloride has been investigated. Hexamethylenediamine dihydrochloride is also known as 1,6-diaminohexane dihydrochloride, 1,6-hexamethylenediamine dihydrochloride, 1,6- hexylenediamine dihydrochloride or 1,6-diamino-n-hexane dihydrochloride. Hexamethylenediamine dihydrochloride on fusion of 1:6-di-(N3-cyano-N1-guanidino)-hexane yields polymeric diguanides.

科学研究应用

聚合物合成

1,6-己二胺二盐酸盐: 是生产尼龙-66(一种聚酰胺)的关键单体。 该化合物与己二酸反应,通过缩聚反应生成尼龙 . 该聚合物以其高抗拉强度而闻名,广泛应用于纺织品、汽车部件和包装材料。

医药

在医学领域,1,6-己二胺二盐酸盐用作合成各种药物的前体。 它已用于开发聚合双胍,这显示出作为防腐剂的潜力 . 这些化合物在伤口敷料和医疗器械涂层中具有应用,可防止细菌感染。

材料科学

该化合物在材料科学中用作抗静电剂和缓蚀剂。 它用于涂层以保护金属免受腐蚀,并在电子设备中用于减少静电积累 . 此外,它还用作乳化剂,有助于液体分散并提高混合物的稳定性。

环境科学

1,6-己二胺二盐酸盐: 可生物降解,可用于水处理等环境应用。 它的抗静电性能有利于减少空气过滤系统中的颗粒物 . 但是,必须注意它可能对水生生物有害,因此需要对其处置进行谨慎管理。

生物化学

在生物化学研究中,1,6-己二胺二盐酸盐用于研究多胺代谢。 多胺对细胞生长和功能至关重要,该化合物可用于合成类似物以研究其生物学作用 .

工业过程

该化合物是生产脂肪族和半芳香族聚酰胺的重要中间体。 这些材料对于各种工业应用至关重要,包括塑料和纤维的制造 .

分析化学

1,6-己二胺二盐酸盐: 在分析化学中用于样品制备和试剂合成。 它参与丙烯腈共聚物的改性和荧光衍生物的制备,用于高效液相色谱分析 .

作用机制

Target of Action

1,6-Hexanediamine dihydrochloride, also known as 1,6-diaminohexane dihydrochloride, is a chemical compound with a variety of applications . .

Mode of Action

It’s known that upon fusion of 1:6-di-(n3-cyano-n1-guanidino)-hexane, it yields polymeric diguanides . This suggests that it may interact with its targets to form complex structures, potentially altering their function.

Pharmacokinetics

It is known to be freely soluble in water , which could potentially influence its absorption and distribution in the body. More detailed studies are required to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

It’s known that the compound has a role in the manufacturing of Nylon , suggesting it may have significant effects on polymer formation and structure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,6-Hexanediamine dihydrochloride, it’s known to be stable under normal conditions . It may be hazardous to the environment, and special attention should be given to water bodies . It’s also biodegradable , which means its concentration in the environment may decrease over time due to natural processes.

生化分析

. . .

Biochemical Properties

The biochemical properties of 1,6-Hexanediamine dihydrochloride are not fully understood. It is known that this compound can interact with various biomolecules. For instance, it can yield polymeric diguanides upon fusion with 1:6-di-(N3-cyano-N1-guanidino)-hexane

Cellular Effects

It is known that this compound can cause irritation to the skin, eye, and respiratory system

Molecular Mechanism

It is known that this compound can interact with various biomolecules, potentially influencing their function

Temporal Effects in Laboratory Settings

It is known that this compound is stable

Dosage Effects in Animal Models

It is known that this compound can cause irritation at high doses

Metabolic Pathways

It is known that this compound can interact with various biomolecules

属性

IUPAC Name |

hexane-1,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQMBLTFKAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-09-4 (Parent) | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6055-52-3 | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF950ZP7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

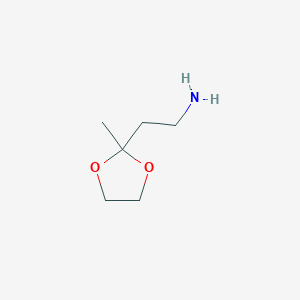

Feasible Synthetic Routes

Q1: What are the primary toxicological effects of HDDC observed in animal studies?

A: Inhalation studies in rats and mice revealed that HDDC primarily affects the respiratory system. In both 2-week and 13-week studies, HDDC caused dose-dependent irritation and damage to the upper respiratory tract, specifically the larynx and nasal passages. [] This included inflammation, necrosis, erosion, ulceration, and hyperplasia of the laryngeal epithelium, as well as degeneration of the olfactory and respiratory nasal epithelium. [] These effects are consistent with the irritant properties of HDDC and are similar to those observed with other inhaled irritants. [, ]

Q2: Were any systemic toxicities observed in animals exposed to HDDC?

A: While respiratory irritation was the most prominent effect, some additional findings were noted in animal studies. In a 2-week inhalation study, all rats and female mice, along with two out of five male mice, died in the highest exposure group (800 mg HDDC/m3). [] Surviving mice in this group displayed dose-dependent reductions in body weight gain. [] In 13-week studies, minor and inconsistent changes in hematology and clinical chemistry were observed in rats, but these were not linked to any specific histological findings. [, ]

Q3: Does HDDC impact reproductive health based on the available research?

A: Studies evaluating the reproductive toxicity of HDDC found no significant adverse effects in rats or mice. [, ] HDDC did not negatively affect sperm morphology, estrous cycle length, or reproductive outcomes in mating trials. [] While a slight increase in gestation length and a decrease in pup weight on day 21 were observed in mice exposed to the highest concentrations, these findings were not considered biologically significant. []

Q4: Can HDDC be considered a genotoxic compound?

A: Multiple studies indicate that HDDC is not genotoxic. In vitro tests using Salmonella typhimurium and Chinese hamster ovary cells showed no mutagenic potential, with or without metabolic activation. [] Similarly, in vivo micronucleus assays in mice yielded negative results. [] These findings suggest that HDDC does not directly damage DNA or interfere with chromosomal structure and function.

Q5: What are some potential applications of HDDC beyond its industrial uses?

A: Research indicates that HDDC can be utilized in the synthesis of novel materials. For instance, it acts as a cross-linking agent in the formation of multi-stimuli-responsive hydrogels from dialdehyde cellulose. [] These hydrogels have potential applications in drug delivery, sensors, and biomimetic systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

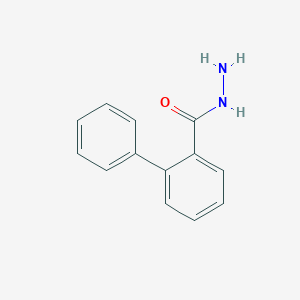

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)